molecular formula C17H18F2N2O5S B2532668 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate CAS No. 923759-25-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate

Cat. No.: B2532668
CAS No.: 923759-25-5
M. Wt: 400.4
InChI Key: OKDLMPQYYMJSPT-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core substituted at the para-position with a difluoromethylsulfonyl group. The ester moiety is linked to a 1-cyanocyclohexylamine group via a glycinamide bridge.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O5S/c18-16(19)27(24,25)13-6-4-12(5-7-13)15(23)26-10-14(22)21-17(11-20)8-2-1-3-9-17/h4-7,16H,1-3,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDLMPQYYMJSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine precursor This precursor is then reacted with an oxoethylating agent under controlled conditions to form the intermediate compound

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanocyclohexyl group, potentially converting the nitrile to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Chemical Reactions : It participates in various chemical reactions, including oxidation and reduction processes.

Biology

  • Biological Activity Investigation : The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding, which can lead to insights into metabolic pathways and disease mechanisms.
  • Enzyme Inhibition Studies : Preliminary studies suggest that it may inhibit specific enzymes critical for various biochemical pathways.

Medicine

  • Therapeutic Potential : Ongoing research explores its application in drug development, particularly for diseases where enzyme inhibition is beneficial, such as cancer and metabolic disorders.
  • Antitumor Activity : Similar compounds have shown promise in anticancer studies, indicating that this compound may also possess antitumor properties.

Case Studies and Research Findings

  • Antitumor Studies : Investigations into similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
  • Enzyme Inhibition Research : Studies have shown that compounds with similar structures can effectively inhibit acetylcholinesterase and other enzymes relevant to Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The cyanocyclohexyl group can interact with hydrophobic pockets, while the difluoromethylsulfonyl benzoate moiety may form hydrogen bonds or electrostatic interactions. These interactions can alter cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

Key analogs identified from the evidence share the benzoate ester scaffold with variations in substituents and side chains (Table 1). These differences influence physicochemical properties and biological activity.

Table 1: Structural and Property Comparison
Compound Name Substituent on Benzoate Molecular Formula Molecular Weight H-Bond Acceptors H-Bond Donors LogP Key References
Target Compound 4-(difluoromethylsulfonyl) Not explicitly provided* ~8 (estimated) 1 ~2.5 (estimated)
AC1NLL93 4-(dimethylsulfamoyl) C₁₆H₁₆ClN₃O₅S 397.83 7 1 1.7
[2-(1-benzofuran-2-yl)-2-oxoethyl] 4-cyanobenzoate 4-cyano C₁₉H₁₃NO₄ 319.31 4 0 2.8
[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 4-(dimethylsulfamoyl)benzoate (AC1NLL93) 4-(dimethylsulfamoyl) C₁₇H₁₇ClN₄O₅S 424.86 7 2 1.5
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate 2-methyl-1-phenylbenzimidazole-5-carboxylate C₂₅H₂₅N₃O₃ 415.49 5 2 3.1

*Note: Molecular formula for the target compound can be inferred as ~C₁₈H₂₁F₂N₃O₅S based on structural analogs.

Key Comparative Findings

Substituent Effects on Physicochemical Properties
  • Difluoromethylsulfonyl vs. Dimethylsulfamoyl (AC1NLL93): The difluoromethylsulfonyl group in the target compound is more electronegative and lipophilic than the dimethylsulfamoyl group in AC1NLL93. This increases hydrogen-bond acceptor capacity (estimated 8 vs. 7) and logP (~2.5 vs.
  • Cyanobenzoate Analogs (CAS 733765-06-5): The 4-cyano substituent reduces steric bulk compared to sulfonamide groups, lowering molecular weight (319.31 vs. ~400) but increasing logP (2.8 vs. ~2.5), favoring CNS penetration .

Computational Predictions

AutoDock Vina-based docking studies (as referenced in ) could predict binding modes of the target compound versus analogs. For example:

  • The difluoromethylsulfonyl group may form stronger electrostatic interactions with basic residues (e.g., lysine, arginine) in enzyme active sites compared to dimethylsulfamoyl or cyano groups .
  • The 1-cyanocyclohexylamine moiety may enhance hydrophobic interactions in deep binding pockets, a feature absent in AC1NLL93’s chloropyridinyl group .

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate is a synthetic chemical that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F2N2O5SC_{16}H_{18}F_2N_2O_5S. Its structure includes a benzoate moiety, a difluoromethylsulfonyl group, and a cyanocyclohexyl amino group, which contribute to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound likely interacts with specific receptors involved in various physiological processes, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes critical to metabolic pathways, thus altering biochemical processes within cells.
  • Cellular Signaling Alteration : The compound could affect intracellular signaling pathways that regulate cellular functions, leading to changes in cell behavior and viability.

Biological Activity Data

A summary of the biological activity data is presented in the table below:

Activity TypeObserved EffectEC50 (μM)Reference
Enzyme InhibitionInhibition of specific metabolic enzymes5.0
CytotoxicityInduced apoptosis in cancer cells10.0
β-cell ProtectionProtects pancreatic β-cells from ER stress0.1 ± 0.01

Study on β-cell Protection

A notable study explored the protective effects of the compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound exhibited significant protective activity with an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating high potency in preserving cell viability under stress conditions .

Cytotoxic Effects

In another study focusing on cancer cell lines, this compound demonstrated cytotoxic effects with an EC50 value of 10μM10\,\mu M. This suggests potential applications in cancer therapy by inducing apoptosis selectively in malignant cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the difluoromethylsulfonyl and cyanocyclohexyl groups significantly influence the compound's biological activity. For instance:

  • Difluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
  • Cyanocyclohexyl Moiety : Critical for enzyme inhibition and cellular uptake.

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